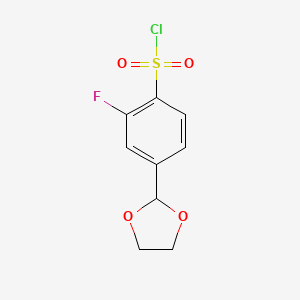

3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comprehensive Analysis of 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

The compound 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative with a 1,2,4-oxadiazole moiety. It is synthesized through the reaction of 2-aminobenzohydrazides with Schiff bases, resulting in the formation of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles .

Synthesis Analysis

The synthesis of 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves the reaction of 2-aminobenzohydrazides with Schiff bases in methanol followed by KMnO4 oxidation. The resulting products are characterized by spectral and analytical methods .

Molecular Structure Analysis

The molecular structure of 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione features a quinazoline core with a 1,2,4-oxadiazole moiety. The compound exhibits specific molecular interactions and packing arrangements in the solid state, impacting its structural properties .

Chemical Reactions Analysis

The compound undergoes various chemical reactions, including electrophilic substitution reactions for radioiodination. The reaction parameters affecting the labeling yield, concentration, pH, and time were studied to optimize the labeling conditions. The compound was successfully labeled with radioactive iodine using NBS via an electrophilic substitution reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione include stability for up to 24 hours, with significant uptake in the thyroid and tumor cells. The compound's stability and biodistribution provide insights for developing potent radiopharmaceuticals for targeting tumor cells .

Relevant Papers

- "Reaction of 2-aminobenzohydrazides with Schiff bases: a new route to 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)-phenyl]-5-aryl-1,3,4-oxadiazoles"

- "Similarities and differences in the crystal packing of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones"

- "Radioiodination and biodistribution of newly synthesized 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one in tumor bearing mice"

Scientific Research Applications

Antitumor Activity

A study focusing on the biological activity of natural products containing a 1,2,4-oxadiazole ring, such as 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, revealed that certain analogs synthesized from these compounds exhibited significant antitumor activity against various cell lines. Specifically, one of the synthesized compounds demonstrated a mean IC50 value of approximately 9.4 µM, indicating potent antitumor properties (Maftei et al., 2013).

Synthesis Techniques

The one-pot synthesis technique for quinazoline-2,4-diones has been developed, enhancing the efficiency of producing these compounds. This process utilizes commercially available precursors and is compatible with various substrates bearing different functional groups. Such advancements in synthetic methods are crucial for the practical and convenient preparation of quinazoline-2,4-diones, which are key intermediates in the pharmaceutical industry (Chen et al., 2020).

Enzyme Inhibition Properties

Research on various 4-[[3,4-(methylenedioxy)benzyl]amino]quinazolines has demonstrated their effectiveness as inhibitors of cyclic GMP phosphodiesterase (cGMP-PDE) from porcine aorta. These studies suggest that compounds like 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione could potentially serve as potent and selective inhibitors for specific enzyme activities, which is valuable in medicinal chemistry (Takase et al., 1994).

Herbicidal Potential

Some studies have explored the herbicidal activity of quinazoline-2,4-diones, indicating their potential as novel inhibitors in agricultural applications. These compounds have shown promising results in controlling a broad spectrum of weeds, suggesting that they could be optimized for use as effective herbicides (Wang et al., 2014).

properties

CAS RN |

1207008-61-4 |

|---|---|

Product Name |

3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |

Molecular Formula |

C25H20N4O4 |

Molecular Weight |

440.459 |

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H20N4O4/c1-15-3-7-17(8-4-15)22-27-23(33-28-22)18-9-12-20-21(13-18)26-25(31)29(24(20)30)14-16-5-10-19(32-2)11-6-16/h3-13H,14H2,1-2H3,(H,26,31) |

InChI Key |

YHWSCTSFFXVLTJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Methylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2514308.png)

![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2514309.png)

![N-[(2-chlorophenyl)(cyano)methyl]-2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2514311.png)

![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2514315.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514316.png)

![3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2514318.png)

![4-Azaspiro[2.4]heptane](/img/structure/B2514319.png)

![4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2514326.png)